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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of
barium phosphide compounds, with a focus on BaP2z and BasP2. The information is compiled
from theoretical and experimental studies, offering insights into their fundamental properties,
crystal structures, and electronic characteristics. This document aims to serve as a valuable
resource for researchers in materials science and related fields.

Introduction to Barium Phosphides

Barium phosphides are inorganic compounds formed between barium and phosphorus.
Several stoichiometries have been reported, with BaP2 and BasP2 being notable examples.
These materials are of interest due to their semiconducting properties, which are dictated by
their unique electronic band structures.

BasP2 is known to be an ionic semiconductor.[1] It possesses a crystal lattice structure where
barium cations (Ba2*) and phosphide anions (P3~) are held together by strong electrostatic
forces.[2]

BaP2, on the other hand, is an electron-balanced semiconductor.[3] Its structure features
condensed phosphorus atoms forming helical chains.[3]

Crystal Structure of Barium Phosphides
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The arrangement of atoms in a crystal lattice is fundamental to its electronic properties. Barium
phosphides exhibit distinct crystal structures depending on their stoichiometry.

Barium Diphosphide (BaP2):

BaP: crystallizes in a monoclinic system.[3] The phosphorus atoms in this structure are not
isolated but are condensed into infinite cis-trans helical chains of «1P*~.[3] This structural
feature is a key determinant of its electronic band structure.

Tribarium Diphosphide (BasP-2):

BasP2 adopts the anti-ThsPa structure type, which belongs to a cubic crystal system.[3] In this
arrangement, isolated phosphorus anions (P3~) form distorted octahedra around the barium
cations (Ba2*).[3]

Crystal Lattice
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Electronic Band Structure

The electronic band structure of a solid describes the ranges of energy that an electron within
the solid may have (energy bands) and ranges that it may not have (band gaps). This structure
determines whether a material is a conductor, semiconductor, or insulator.

Barium Diphosphide (BaP2)

Electronic structure calculations have confirmed that BaP-: is a semiconductor.[3] While a
specific band gap value from these calculations is not explicitly stated in the available literature,
experimental analysis using UV-vis spectroscopy corroborates its semiconducting nature.[3]
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The nature of the band gap (direct or indirect) has not been definitively reported in the reviewed
literature.

Tribarium Diphosphide (BasP2)

BasP: is identified as a narrow-bandgap semiconductor.[4] However, specific quantitative data
regarding its band gap energy, whether it is a direct or indirect gap, and the effective masses of
its charge carriers are not available in the reviewed literature.

Experimental and Theoretical Methodologies

The determination of the electronic band structure of materials like barium phosphides relies on
a combination of experimental techniques and theoretical calculations.

Experimental Protocols

Synthesis of Single Crystals: High-quality single crystals are essential for many experimental
characterization technigues. A common method for synthesizing binary phosphides like BaP2
and BasP:z involves high-temperature reactions between the constituent elements in a sealed
inert atmosphere. For instance, single crystals of BaP2 and BasP2 have been successfully
synthesized from the elements.[3]

UV-vis Spectroscopy: This technique is used to determine the optical band gap of a material. It
involves measuring the absorption of ultraviolet and visible light by the sample. The onset of
strong absorption corresponds to the energy required to excite an electron from the valence
band to the conduction band.[5]

The workflow for determining the optical band gap from a UV-vis spectrum typically involves the
following steps:

Experimental Measurement Data Analysis Result

Prepare Sample Acquire UV-vis Spectrum g 4>| Plot (ahv)An vs. hv (Tauc Plot) Extrapolate Linear Region to Energy Axis }—> Determine Optical Band Gap

—

Convert Wavelength to Energy

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.mdpi.com/2073-4352/14/6/570
https://figshare.com/collections/Ba_and_Sr_Binary_Phosphides_Synthesis_Crystal_Structures_and_Bonding_Analysis/2273299
https://en.wikipedia.org/wiki/Effective_mass_(solid-state_physics)
https://www.benchchem.com/product/b082334?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental workflow for determining the optical band gap using UV-vis spectroscopy.

Theoretical Protocols

Density Functional Theory (DFT): DFT is a powerful computational quantum mechanical
modeling method used to investigate the electronic structure of many-body systems.[6] It is
widely used to calculate the electronic band structure, density of states, and other electronic
properties of crystalline solids.

The general workflow for a DFT-based band structure calculation is as follows:

Calculation Setup Execution

1
Define Crystal Structure BB Select Exchange-Correlation Functional BBRS Set k-point Mesh l Perform Self-Consistent Field (SCF) Calculation }—»l Perform Non-SCF Calculation along High-Symmetry Paths [
IR "ot Bind Strucure

Calculate Density of States (DOS)
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A generalized workflow for calculating electronic band structure using DFT.

Summary and Future Outlook

This guide has summarized the current understanding of the electronic band structure of
barium phosphides, focusing on BaP2 and BasP2. While the crystal structures of these
compounds are well-characterized, detailed quantitative information about their electronic
properties, particularly for BasP2, remains sparse in the public domain.

Future research should focus on:
o Experimental determination of the band gap of BasP2 and a more precise value for BaP-.

e Theoretical calculations to generate detailed band structure diagrams and determine the
effective masses of charge carriers for both compounds.
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 Investigation into the direct or indirect nature of the band gaps, which is crucial for
optoelectronic applications.

» Exploration of other barium phosphide stoichiometries to build a more complete picture of
this material system.

A deeper understanding of the electronic band structure of barium phosphides will be
instrumental in unlocking their potential for applications in various electronic and optoelectronic
devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

